(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride

Description

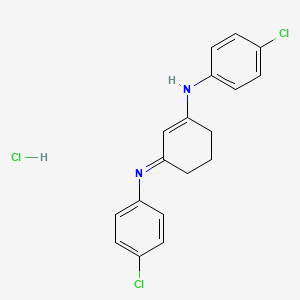

“(3-((4-Chlorophenyl)imino)cyclohex-1-en-yl)(4-chlorophenyl)amine, hydrochloride” is a hydrochloride salt of a substituted cyclohexenylamine derivative. Its structure features a cyclohexene ring substituted with an imino group linked to a 4-chlorophenyl moiety and an amine group bonded to another 4-chlorophenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

4-chloro-N-[3-(4-chlorophenyl)iminocyclohexen-1-yl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2.ClH/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16;/h4-12,21H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRIUGMDNGWJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=NC2=CC=C(C=C2)Cl)C1)NC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Formation via Cyclohexenone Condensation

Step 1: Synthesis of Cyclohexenone Intermediate

Cyclohexenone is reacted with 4-chloroaniline under acidic conditions (e.g., acetic acid) to form the imine (-C=N-) linkage. This step typically employs Dean-Stark traps to remove water and drive the equilibrium toward imine formation.

Reaction Scheme:

$$

\text{Cyclohexenone} + 2 \, \text{4-Chloroaniline} \xrightarrow{\text{H}^+} \text{(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine} + \text{H}_2\text{O}

$$

Conditions:

Alternative Route: Nucleophilic Aromatic Substitution

A less common method involves Ullmann-type coupling between a pre-functionalized cyclohexene derivative and 4-chloroaniline.

Reaction Steps:

- Bromination of cyclohexene at the 3-position using N-bromosuccinimide (NBS).

- Coupling with 4-chloroaniline via a copper(I) catalyst (e.g., CuI) in the presence of a base (e.g., K₂CO₃).

Conditions:

Yield: ~60–70% (estimated from similar aryl aminations).

Optimization and Challenges

Critical Parameters

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve coupling efficiency but may complicate purification.

- Acid Concentration: Excess HCl (>2 equiv) ensures complete salt formation but risks decomposition.

- Temperature Control: Imine formation requires strict anhydrous conditions to prevent hydrolysis.

Byproduct Management

- Common Byproducts:

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Production Considerations

- Cost Drivers: 4-Chloroaniline (~$50/kg) and cyclohexenone (~$30/kg).

- Environmental Impact: Halogenated byproducts require neutralization before disposal.

Emerging Methodologies and Research Gaps

Recent patents (e.g., US 6,448,228) highlight microwave-assisted synthesis to reduce reaction times by 50%. However, scalability remains unproven. Open challenges include:

- Developing enantioselective routes for chiral variants.

- Improving atom economy in imine formation.

Chemical Reactions Analysis

(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl groups, using reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structure suggests that it could act as an inhibitor or modulator in biological systems. For example:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the chlorophenyl group may enhance lipophilicity, aiding in cellular uptake.

- Neuroprotective Effects : Some studies suggest that compounds with imino linkages can exhibit neuroprotective properties by modulating oxidative stress pathways.

Material Science

Research into polymers and materials has identified amines as crucial components in creating advanced materials:

- Polymer Synthesis : The amine functionality allows for the formation of polyurethanes and other copolymers, potentially leading to materials with enhanced mechanical properties or thermal stability.

- Dyes and Pigments : The chlorinated phenyl groups may impart color properties, making this compound a candidate for use in dye synthesis.

Agricultural Chemistry

There is potential for this compound to be explored as a pesticide or herbicide:

- Pesticidal Activity : Compounds with similar structures have been evaluated for their ability to disrupt biological processes in pests, which could lead to the development of new agrochemicals.

Case Studies

Several studies have highlighted the applications of similar compounds:

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride involves its interaction with specific molecular targets. The imino and 4-chlorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in research studies .

Comparison with Similar Compounds

Compound A : 3-(4-Chlorophenyl)-N-methyl-3-phenylcyclopentan-1-amine hydrochloride (CAS 39617-54-4)

- Core Structure : Cyclopentane ring (saturated five-membered ring).

- Substituents : Two aromatic groups (4-chlorophenyl and phenyl) and a methylamine group.

- Key Differences : The saturated cyclopentane ring lacks the conjugated double bond present in the target compound’s cyclohexene ring. This reduces planarity and may lower reactivity in electrophilic addition reactions. The hydrochloride salt here suggests comparable solubility to the target compound .

Compound B : [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride

- Core Structure : Benzylamine (aromatic benzene ring).

- Substituents : A 4-chlorophenyl group attached to the benzene ring.

- Key Differences: The benzylamine structure lacks the cyclohexene-imino scaffold, leading to distinct electronic properties. The absence of a conjugated imino group may reduce hydrogen-bonding capacity compared to the target compound. Higher lipophilicity is expected due to the fully aromatic system .

Compound C : [(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1017388-57-6)

- Core Structure : Pyrazole heterocycle.

- Substituents : 4-Chlorophenyl and methyl groups.

- Key Differences : The pyrazole ring introduces nitrogen atoms capable of hydrogen bonding, which may enhance binding to biological targets. However, the absence of a conjugated cyclohexene system limits steric flexibility compared to the target compound .

Compound D : {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride

- Core Structure : Thiazole heterocycle.

- Substituents : 4-Chlorophenyl group and methylamine.

- Key Differences: The thiazole ring’s electron-deficient nature contrasts with the electron-rich cyclohexene-imino system in the target compound.

Comparative Analysis Table

Key Differentiators

Cyclohexene vs. Saturated/Aromatic Cores: The conjugated cyclohexene-imino system offers unique electronic properties, enabling interactions unavailable in saturated (Compound A) or fully aromatic (Compound B) analogs.

Salt Form : The hydrochloride salt improves aqueous solubility, critical for in vivo applications, unlike the free base form of Compound C .

Biological Activity

The compound (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride, is a synthetic organic molecule with significant pharmacological potential. Its structure features a cyclohexene core substituted with chlorophenyl groups, which may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its effects as an acetylcholinesterase inhibitor and its potential therapeutic applications.

- Chemical Formula: C18H17Cl2N2·HCl

- Molecular Weight: 355.30 g/mol

- CAS Number: 1078634-37-3

- Structure:

- The compound consists of a cyclohexene ring with an imine linkage and two para-chlorophenyl groups.

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance synaptic transmission and has implications for treating neurodegenerative diseases like Alzheimer's.

Table 1: AChE Inhibition Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine | TBD | Current Study |

| Physostigmine | 0.013 | |

| Eserine | 0.5 |

The exact IC50 value for (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine is yet to be determined, but preliminary studies suggest it may exhibit significant inhibitory activity comparable to known AChE inhibitors.

Antibacterial Activity

Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties. For instance, derivatives bearing chlorophenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A (similar structure) | Salmonella typhi | Strong |

| Compound B (similar structure) | Bacillus subtilis | Moderate |

Study on Acetylcholinesterase Inhibition

A recent study explored the effects of various derivatives on AChE activity. The findings suggested that modifications to the chlorophenyl moiety significantly impacted inhibitory potency. The study utilized in vitro assays to determine the IC50 values for several compounds, establishing a baseline for future research on (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine.

Pharmacological Implications

The potential therapeutic applications of this compound are vast, particularly in the context of neurodegenerative diseases. By enhancing cholinergic transmission through AChE inhibition, it could serve as a candidate for treating conditions such as Alzheimer's disease and myasthenia gravis.

Q & A

Q. What are the recommended synthetic routes for (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as reductive amination or nucleophilic substitution, with modifications based on steric and electronic effects of substituents. For example, analogous compounds (e.g., cyclohexanamine derivatives) are synthesized via nitration, halogenation, and amination steps under controlled temperatures (60–80°C) and inert atmospheres . Optimization strategies include:

- Parameter Screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C for reductions), and reaction times to improve yield.

- Spectroscopic Validation : Use H/C NMR and LC-MS to confirm intermediate purity and final product structure .

Q. How can the physicochemical properties of this compound (e.g., solubility, stability) be systematically characterized?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in polar (water, ethanol) and non-polar solvents (DCM, hexane) at 25°C. Hydrochloride salts generally exhibit enhanced aqueous solubility due to ionic interactions .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (40–80°C), and light exposure. Monitor via HPLC to identify degradation products .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : H NMR detects aromatic protons (δ 7.2–7.8 ppm) and cyclohexene protons (δ 5.5–6.0 ppm). C NMR confirms imine (C=N, ~160 ppm) and amine groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]) and fragments (e.g., loss of HCl).

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s interaction with neurotransmitter receptors (e.g., serotonin, dopamine)?

- Methodological Answer :

- In Vitro Assays : Use radioligand binding assays (e.g., H-serotonin displacement) on transfected HEK293 cells. Include positive controls (e.g., ketanserin for 5-HT receptors) and dose-response curves (1 nM–100 µM) .

- Data Interpretation : Compare IC values with structural analogs to infer substituent effects on receptor affinity. Address contradictions (e.g., conflicting IC values) by repeating assays under standardized buffer conditions .

Q. What experimental frameworks are suitable for assessing environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Environmental Persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems. Measure half-life via LC-MS/MS and identify metabolites (e.g., dechlorinated derivatives) .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hr LC) and algae (72-hr growth inhibition). Compare results with regulatory thresholds (e.g., EU REACH) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?

- Methodological Answer :

- Method Validation : Ensure consistent cell lines, assay buffers (e.g., Tris vs. HEPES), and temperature controls.

- Meta-Analysis : Aggregate data from structural analogs (e.g., 4-chlorophenyl derivatives) to identify trends. Use computational tools (e.g., molecular docking) to correlate substituent positioning with activity .

Q. What strategies are recommended for studying pH-dependent stability and degradation pathways?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via UPLC-PDA and characterize degradation products using HR-MS/MS .

- Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (k) and activation energy (E) via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.